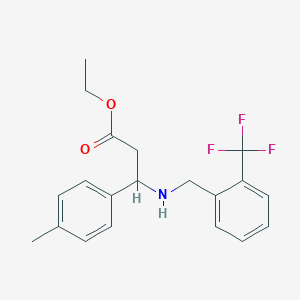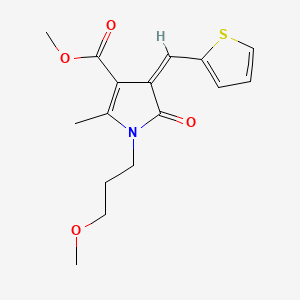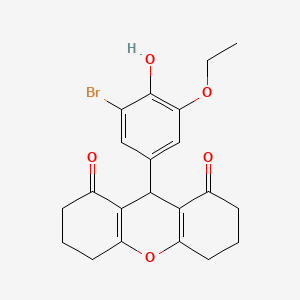![molecular formula C17H13N3O B11505938 (4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile](/img/structure/B11505938.png)
(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]malononitrile is a complex organic compound characterized by its unique structure, which includes a pyrroloquinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]malononitrile typically involves the reaction of 2-(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinoline-1-ylidene)-hydrazinocarbothioamides with α-halocarbonyl compounds such as ethyl bromocetate and 2-bromoacetophenone derivatives . This reaction yields a series of novel compounds, including the target molecule, which exist in the form of Z-isomers .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to scale up the production process.
化学反应分析
Types of Reactions
2-[4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrazine hydrate, selectively involving the carbonyl group.
Substitution: The compound can participate in substitution reactions with aldehydes and acetone to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for reduction and α-halocarbonyl compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrroloquinoline derivatives, which exhibit different biological and chemical properties .
科学研究应用
2-[4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]malononitrile has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of blood coagulation factors Xa and XIa, making it a candidate for anticoagulant therapy.
Materials Science: Its unique structure allows for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying cellular processes and developing new therapeutic agents.
作用机制
The mechanism of action of 2-[4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]malononitrile involves its interaction with specific molecular targets, such as blood coagulation factors. The compound inhibits these factors by binding to their active sites, thereby preventing the formation of blood clots . This interaction is facilitated by the compound’s unique structure, which allows it to fit precisely into the active sites of the target proteins.
相似化合物的比较
Similar Compounds
4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-ones: These compounds share a similar core structure but differ in their functional groups and substitution patterns.
Pyrroloquinoline derivatives: Various derivatives of pyrroloquinoline exhibit similar biological activities but differ in their potency and specificity.
Uniqueness
2-[4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]malononitrile stands out due to its specific inhibitory activity against blood coagulation factors Xa and XIa, which is not commonly observed in other similar compounds . This unique property makes it a valuable candidate for further research and development in anticoagulant therapy.
属性
分子式 |
C17H13N3O |
|---|---|
分子量 |
275.30 g/mol |
IUPAC 名称 |
2-(9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)propanedinitrile |
InChI |
InChI=1S/C17H13N3O/c1-10-7-17(2,3)20-15-12(10)5-4-6-13(15)14(16(20)21)11(8-18)9-19/h4-7H,1-3H3 |
InChI 键 |
KFAWAUJOVWVEDI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(N2C3=C1C=CC=C3C(=C(C#N)C#N)C2=O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-chlorophenyl)sulfonyl]-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11505855.png)
![Ethyl 3-(2-chlorophenyl)-3-{[(4-ethoxynaphthyl)sulfonyl]amino}propanoate](/img/structure/B11505856.png)

![Ethyl 1-{2-[(3-bromophenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B11505860.png)
![3-[4-(tert-butyl)phenyl]-10-isobutyryl-11-(4-pyridyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11505865.png)

![9-(Benzyloxy)-8-methoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11505875.png)
![1-(2,5-Dichlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B11505883.png)
![ethyl N-[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]-L-phenylalaninate](/img/structure/B11505887.png)
![Methyl 2-(3-cyclohexylpropanamido)-3,3,3-trifluoro-2-{[(oxolan-2-YL)methyl]amino}propanoate](/img/structure/B11505895.png)
![methyl 11-(2,3-dichlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11505901.png)

![3-amino-N-(4-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11505931.png)
![methyl 4-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)benzoate](/img/structure/B11505943.png)
